

SIN4 protein function in *Saccharomyces cerevisiae*

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *SIN4 protein*

Cat. No.: *B1174862*

[Get Quote](#)

An In-depth Technical Guide on the Function of **SIN4 Protein** in *Saccharomyces cerevisiae*

For Researchers, Scientists, and Drug Development Professionals

Abstract

The SIN4 gene product in *Saccharomyces cerevisiae*, also known as MED16, is an integral subunit of the tail module of the Mediator complex. This evolutionarily conserved multi-protein complex serves as a crucial bridge between gene-specific transcription factors and the RNA polymerase II machinery, playing a central role in the regulation of transcription. SIN4 is implicated in both positive and negative regulation of a wide array of genes, influencing diverse cellular processes such as stress responses, metabolic pathways, and developmental programs. Its function is intricately linked to the structural integrity of the Mediator complex and the modulation of chromatin architecture. This technical guide provides a comprehensive overview of the function of Sin4p, detailing its role in transcriptional regulation, its impact on gene expression, and its physical and genetic interactions. Furthermore, this document outlines detailed experimental protocols for studying Sin4p function and presents visualizations of key molecular pathways and experimental workflows.

The Role of SIN4 in the Mediator Complex and Transcriptional Regulation

SIN4 is a key component of the tail module of the Mediator complex, which also includes the proteins Med2p, Med3p, Med5p (Nut1p), Med15p (Gal11p), and Med14p (Rgr1p).^{[1][2]} The tail module is primarily responsible for interacting with gene-specific activator proteins.^[1] By binding to these activators, the tail module, and by extension the entire Mediator complex, is recruited to the promoter regions of target genes. This recruitment facilitates the assembly of the pre-initiation complex (PIC), which includes RNA polymerase II and general transcription factors, thereby initiating transcription.^{[1][3]}

The Sin4p subunit, in conjunction with Rgr1p, appears to be critical for the structural and functional integrity of the tail module.^{[4][5]} Genetic and physical interaction studies have demonstrated a close association between Sin4p and Rgr1p, suggesting they act together to organize chromatin structure and regulate transcription.^[4] Deletion of SIN4 can lead to the dissociation of other tail module components, highlighting its role as a scaffold protein within this sub-complex.

Functionally, SIN4 is involved in both the activation and repression of gene expression.^{[2][4]} This dual regulatory role is likely due to its involvement in the intricate network of interactions within the Mediator complex and its influence on chromatin structure.^[4] For instance, *sin4* mutants exhibit phenotypes similar to those of histone mutants, such as altered DNA superhelicity and increased sensitivity of chromatin to nuclease digestion, suggesting a role in maintaining a repressive chromatin state at certain loci.^[6] Conversely, SIN4 is required for the full expression of other genes, such as CTS1 and HIS4, indicating its function as a positive regulator in these contexts.^{[2][6]}

Quantitative Data on SIN4 Function

Precise quantitative data on the global effects of SIN4 deletion on gene expression from a single comprehensive study is not readily available in a consolidated tabular format in the reviewed literature. However, numerous studies have qualitatively or semi-quantitatively described the impact of *sin4* mutations on specific genes and phenotypes. The following tables summarize these findings to provide a structured overview.

Table 1: Phenotypic Consequences of SIN4 Deletion

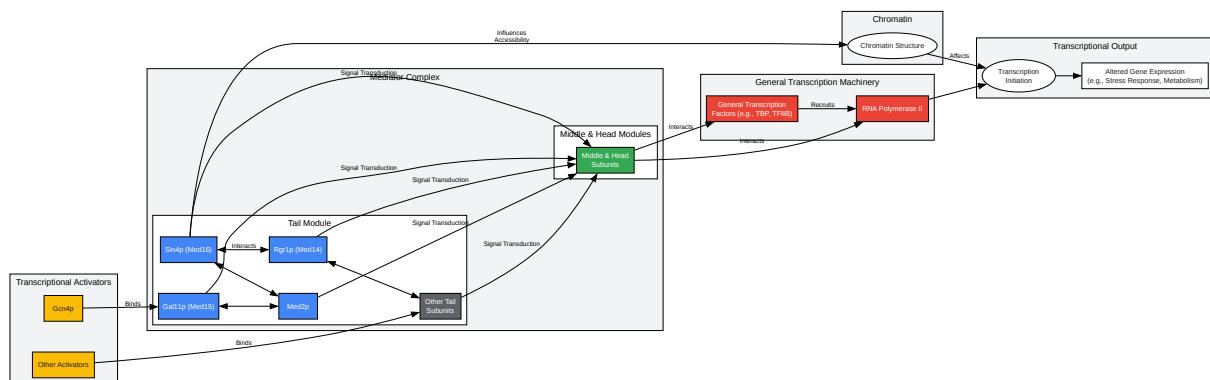

Phenotype Category	Observed Phenotype in sin4Δ Mutant	Reference(s)
Growth	Temperature sensitivity, decreased vegetative growth, abnormal budding pattern	[1]
Stress Resistance	Increased oxidative stress resistance, decreased acid pH resistance, decreased resistance to some chemicals, increased resistance to other chemicals, decreased heat sensitivity	[1]
Metabolism	Decreased utilization of some carbon sources, increased respiratory growth rate	[1]
Development	Decreased filamentous growth, absent invasive growth	[1]
Genome Integrity	Decreased transposable element transposition	[1]

Table 2: Effects of sin4Δ Mutation on Gene Expression

Gene/Gene Class	Effect on Expression in <i>sin4Δ</i> Mutant	Regulatory Role of SIN4	Reference(s)
CTS1 (Chitinase)	Reduced	Positive	[6]
HIS4	Reduced	Positive	[2]
Ty1 elements	Reduced	Positive	[2]
MAT α genes	Reduced	Positive	[2]
GAL1	De-repressed (in some contexts)	Negative	[6]
HO (HO endonuclease)	De-repressed	Negative	[4]
IME1	De-repressed	Negative	[4]

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language for Graphviz, illustrate the central role of SIN4 within the Mediator complex and its impact on transcriptional regulation.

[Click to download full resolution via product page](#)

Caption: SIN4's role in the Mediator complex.

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the function of SIN4.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

This protocol is adapted for studying the genome-wide localization of Sin4p-DNA interactions in *Saccharomyces cerevisiae*.

I. Cell Growth and Cross-linking

- Grow yeast cells expressing a tagged version of Sin4p (e.g., 3xFLAG-Sin4p) in 50 mL of YPD medium to an OD₆₀₀ of 0.6-0.8.
- Add formaldehyde to a final concentration of 1% to cross-link proteins to DNA. Incubate at room temperature for 15 minutes with gentle shaking.
- Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes at room temperature.
- Harvest cells by centrifugation at 3,000 x g for 5 minutes at 4°C.
- Wash the cell pellet twice with ice-cold PBS.

II. Cell Lysis and Chromatin Shearing

- Resuspend the cell pellet in 1 mL of lysis buffer (e.g., 50 mM HEPES-KOH pH 7.5, 140 mM NaCl, 1 mM EDTA, 1% Triton X-100, 0.1% sodium deoxycholate, plus protease inhibitors).
- Add an equal volume of glass beads and disrupt the cells by vigorous vortexing (e.g., 8 cycles of 30 seconds on, 30 seconds on ice).
- Centrifuge at 16,000 x g for 15 minutes at 4°C to pellet the cell debris.
- Transfer the supernatant (chromatin extract) to a new tube.
- Shear the chromatin to an average size of 200-500 bp using sonication. Optimization of sonication conditions is critical.

- Clarify the sonicated lysate by centrifugation at 16,000 x g for 15 minutes at 4°C.

III. Immunoprecipitation

- Pre-clear the chromatin extract by incubating with protein A/G magnetic beads for 1 hour at 4°C on a rotator.
- Reserve a small aliquot of the pre-cleared lysate as the "input" control.
- Add the specific antibody (e.g., anti-FLAG) to the remaining lysate and incubate overnight at 4°C with rotation.
- Add protein A/G magnetic beads and incubate for 2-4 hours at 4°C.
- Wash the beads sequentially with low salt wash buffer, high salt wash buffer, LiCl wash buffer, and TE buffer.

IV. Elution, Reverse Cross-linking, and DNA Purification

- Elute the protein-DNA complexes from the beads by incubating in elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM EDTA, 1% SDS) at 65°C.
- Reverse the cross-links by incubating the eluate and the input sample at 65°C overnight.
- Treat with RNase A and then Proteinase K.
- Purify the DNA using a PCR purification kit or phenol-chloroform extraction followed by ethanol precipitation.

V. Library Preparation and Sequencing

- Prepare sequencing libraries from the purified ChIP and input DNA according to the manufacturer's instructions (e.g., Illumina).
- Perform high-throughput sequencing.

VI. Data Analysis

- Align the sequencing reads to the *S. cerevisiae* reference genome.
- Perform peak calling to identify regions of the genome enriched for Sin4p binding.
- Annotate the peaks to identify the genes and genomic features associated with Sin4p.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Transcriptional Profiling of *Saccharomyces cerevisiae* Reveals the Impact of Variation of a Single Transcription Factor on Differential Gene Expression in 4NQO, Fermentable, and Nonfermentable Carbon Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Whole-genome expression analysis of snf/swi mutants of *Saccharomyces cerevisiae* - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Involvement of the SIN4 global transcriptional regulator in the chromatin structure of *Saccharomyces cerevisiae* - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Natural variation in yeast reveals multiple paths for acquiring higher stress resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Global Analysis of Transcription Factor-Binding Sites in Yeast Using ChIP-Seq - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [SIN4 protein function in *Saccharomyces cerevisiae*]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1174862#sin4-protein-function-in-saccharomyces-cerevisiae>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com